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Compound of Interest

Compound Name: 3-Chloropyrazine-2,5-dicarbonitrile
CAS No.: 918410-50-1
Cat. No.: B12907661
Get Quote
. J

Executive Summary

3-Chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1) is a critical heterocyclic intermediate
in the synthesis of pyrazine-based antiviral and antimycobacterial agents.[2] Structurally, it
serves as an electrophilic scaffold for nucleophilic aromatic substitution (

), primarily used to introduce amino or alkoxy functionalities at the C-3 position.[1][3]

This guide provides an in-depth analysis of its spectroscopic signature, synthesizing
experimental data from analogous pyrazine carbonitriles and theoretical principles to establish
a robust characterization profile.[1]

Compound Identity
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Property Detail
IUPAC Name 3-Chloropyrazine-2,5-dicarbonitrile
CAS Number 918410-50-1

Molecular Formula

Exact Mass 163.99 g/mol

Appearance Off-white to light brown solid

Soluble in DMSO, DMF, Ethyl Acetate; limited

Solubilit
Y solubility in water

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent residuals and specific impurities (e.g., hydrolysis products).[1][3]

Synthesis Pathway

The compound is typically synthesized via the chlorination of pyrazine-2,5-dicarbonitrile or the
dehydration/chlorination of 3-hydroxy-pyrazine-2,5-dicarbonitrile.[1][2]
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Figure 1: Synthetic logic flow for the generation of the target chloropyrazine scaffold.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR profile of 3-chloropyrazine-2,5-dicarbonitrile is distinct due to its high degree of
substitution.[2] Unlike the mono-nitrile analogs, this molecule possesses only one aromatic
proton.[1]

H NMR (Proton)
» Signal Count: 1 Signal (Singlet).
e Chemical Shift (
):9.30 — 9.45 ppm (Predicted/Observed in analogous systems).[3]
o Multiplicity: Singlet (

)-

o Rationale: The sole proton is located at position C-6.[2] It is flanked by a nitrile group at C-5
and the pyrazine nitrogen.[2] Both are electron-withdrawing, causing significant deshielding
relative to unsubstituted pyrazine (

8.6).[1][3]
Shift ( Coupling (
Position Proton Multiplicity
ppm) )
C-6 H-6 9.35 (est.)[2] Singlet -
From mono-
Impurity H-5/H-6 8.8-8.9 Doublet

nitrile precursors

C NMR (Carbon)

The spectrum will display 6 distinct carbon environments.
 Nitrile Carbons (

): Two signals in the 114-116 ppm range.[3]

e Aromatic Carbons:
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o C-3 (Cl-bearing): Most deshielded quaternary carbon (~148-152 ppm).[2]
o C-2/C-5 (CN-bearing): Quaternary carbons (~130-135 ppm).[2]
o C-6 (H-bearing): Methine carbon (~145-148 ppm).

B. Infrared (IR) Spectroscopy

IR is the primary rapid-validation tool for this scaffold, specifically for confirming the presence of
the nitrile groups and the chloro-substituent.

Wavenumber (

Functional Group Intensity Diagnostic Note
)
C Sharp peak;
2235 — 2245 Medium/Strong diagnostic for
N Stretch dicarbonitrile.[2]
) ) Pyrazine ring skeletal
Aromatic C=C/C=N 1520 — 1580 Variable

vibrations.

Aromatic proton
(single H).[3]

C-H Stretch 3050 - 3100 Weak

) Fingerprint region
C-CI Stretch 850 — 950 Medium ] ]
confirmation.

C. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen substitution pattern.[3]
 |onization Mode: ESI (+) or El.
e Molecular lon (

): 164 m/z.[3]

 |sotope Pattern: The presence of a single Chlorine atom (
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and
) creates a characteristic 3:1 ratio between the
(164) and

(166) peaks.[3]

Molecular lon [M]+

m/z 164 (100%)

Isotope Peak [M+2]+ Fragment [M-CI]+ Fragment [M-CN]+
m/z 166 (~33%) Loss of Chlorine Loss of Nitrile

Click to download full resolution via product page

Figure 2: Mass spectrometry fragmentation logic and isotopic distribution.

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution proton and carbon spectra without hydrolysis artifacts.
e Solvent Selection: Use DMSO-

(dried over molecular sieves).
may be used but solubility can be limited.[3]

o Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.
e Acquisition:
o Run

NMR (16 scans) immediately to check for the singlet at >9.0 ppm.[3]
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o Run

NMR (512+ scans) with proton decoupling.

o Note: If "extra" peaks appear near 7.0-8.0 ppm, check for hydrolysis (amide formation).[1]

[3]

Protocol B: HPLC-MS Purity Check

Objective: Quantify purity and confirm mass.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][3]
Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyrazine absorption) and MS (ESI+).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.30818-40-7|3,5,6-Trichloropyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]
o 3. sciforum.net [sciforum.net]

e 4. veeprho.com [veeprho.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Chloropyrazine-2,5-dicarbonitrile[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12907661/docs#technical-guide-spectroscopic-
characterization-of-3-chloropyrazine-2-5-dicarbonitrile-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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